2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile
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Overview
Description
2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its potential in drug discovery and the synthesis of novel compounds.
Mechanism of Action
Target of Action
The primary targets of 2-(3-Naphthalen-2-yl-6-oxopyridazin-1-yl)acetonitrile are currently unknown. The compound is structurally similar to other naphthalene derivatives, which have been shown to interact with various biological targets
Mode of Action
Naphthalene derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Given the structural similarity to other naphthalene derivatives, it is possible that this compound could affect similar pathways
Preparation Methods
The synthesis of 2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile involves several steps. One common method includes the reaction of naphthalene derivatives with pyridazine compounds under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The resulting product is then purified through crystallization .
Chemical Reactions Analysis
2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile has several applications in scientific research:
Chemistry: It is used in the synthesis of novel compounds and as a building block for more complex molecules.
Medicine: It is being explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the production of various chemicals and materials.
Comparison with Similar Compounds
2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile can be compared with other similar compounds, such as:
2-(Naphthalen-1-yl)acetonitrile: This compound has a similar naphthalene structure but lacks the pyridazine ring, making it less versatile in certain applications.
2-(3-(Naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid: This compound has a similar structure but includes an acetic acid group, which can alter its reactivity and applications.
Properties
IUPAC Name |
2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c17-9-10-19-16(20)8-7-15(18-19)14-6-5-12-3-1-2-4-13(12)11-14/h1-8,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMAABJNAFKRII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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